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molecular formula C17H24N2O3 B8330286 Tert-butyl 4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate

Tert-butyl 4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate

Cat. No. B8330286
M. Wt: 304.4 g/mol
InChI Key: ZPBWVBQLBYPCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807671B2

Procedure details

A one liter three necked round bottom flask was charged with Boc-piperazine (20 g), dry potassium carbonate (44.5 g) and dry DMF (150 ml) under nitrogen atmosphere. The reaction mixture was cooled to 0° C. and bromoacetophenone (23.5 g) was added into the reaction mixture very slowly. The reaction mixture was stirred at room temperature for overnight. The progress of reaction was monitored by TLC. After consumption of starting material, ice-cold water (200 ml) was added to reaction mixture. The precipitated white solid was filtered, washed with water (4×50 ml) and dried to afford tert-butyl 4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate as pure product.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:21][C:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:23]>CN(C=O)C>[O:23]=[C:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:21][N:11]1[CH2:10][CH2:9][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:13][CH2:12]1 |f:1.2.3|

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
44.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The progress of reaction
CUSTOM
Type
CUSTOM
Details
After consumption of starting material, ice-cold water (200 ml)
ADDITION
Type
ADDITION
Details
was added to reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered
WASH
Type
WASH
Details
washed with water (4×50 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CN1CCN(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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